molecular formula C17H11N3O3S2 B3993840 2-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]-4-nitrophenol

2-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]-4-nitrophenol

Cat. No.: B3993840
M. Wt: 369.4 g/mol
InChI Key: ADPUVVDJMCNLDC-UHFFFAOYSA-N
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Description

2-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]-4-nitrophenol is a complex organic compound that features a unique combination of thiophene, imidazole, and nitrophenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]-4-nitrophenol typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with imidazole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenating agents or nitrating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]-4-nitrophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s thiophene and imidazole groups can interact with biological macromolecules, influencing their function. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]-4-nitrophenol is unique due to its combination of thiophene, imidazole, and nitrophenol groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S2/c21-12-6-5-10(20(22)23)9-11(12)17-18-15(13-3-1-7-24-13)16(19-17)14-4-2-8-25-14/h1-9,21H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPUVVDJMCNLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(N=C(N2)C3=C(C=CC(=C3)[N+](=O)[O-])O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]-4-nitrophenol
Reactant of Route 2
2-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]-4-nitrophenol
Reactant of Route 3
2-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]-4-nitrophenol
Reactant of Route 4
2-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]-4-nitrophenol
Reactant of Route 5
2-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]-4-nitrophenol
Reactant of Route 6
2-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]-4-nitrophenol

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